molecular formula C15H17FN2O B6750976 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol

2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol

Cat. No.: B6750976
M. Wt: 260.31 g/mol
InChI Key: SFFNCIDEFINGQB-UHFFFAOYSA-N
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Description

2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyridine ring substituted with a fluoro-methylphenyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol typically involves multi-step organic reactions. One common route starts with the preparation of the 4-fluoro-3-methylbenzylamine, which is then reacted with 4-chloropyridine under nucleophilic substitution conditions to form the intermediate. This intermediate is subsequently reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution of the fluoro group could yield a variety of substituted derivatives.

Scientific Research Applications

2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanolamine moiety may facilitate binding to these targets, while the fluoro-methylphenyl group can enhance specificity and potency. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-3-yl]ethanol
  • 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-5-yl]ethanol
  • 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-6-yl]ethanol

Uniqueness

2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the fluoro-methylphenyl group and the ethanolamine moiety can significantly impact the compound’s properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-[(4-fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11-8-13(2-3-14(11)16)10-18-15-9-12(5-7-19)4-6-17-15/h2-4,6,8-9,19H,5,7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNCIDEFINGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=NC=CC(=C2)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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